molecular formula C27H26N4O3S2 B12161114 N'-[(Z)-(2-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(2-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12161114
M. Wt: 518.7 g/mol
InChI Key: HYUDGYDKQPYKRW-MBTHVWNTSA-N
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Description

N’-[(Z)-(2-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a benzothieno[2,3-d]pyrimidine core, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Acetohydrazide Moiety: This involves the reaction of the intermediate compound with hydrazine derivatives.

    Condensation with 2-Methoxybenzaldehyde: The final step is the condensation of the acetohydrazide intermediate with 2-methoxybenzaldehyde under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, researchers explore its potential therapeutic applications, particularly in the treatment of diseases where its unique structure could offer specific advantages.

Industry

Industrially, the compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and benzothieno[2,3-d]pyrimidine moieties are likely to play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(2-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
  • N’-[(Z)-(2-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Uniqueness

The presence of the methoxy group in N’-[(Z)-(2-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide distinguishes it from its analogs, potentially altering its electronic properties and reactivity. This can lead to differences in biological activity and chemical behavior, making it a unique compound for specific applications.

Properties

Molecular Formula

C27H26N4O3S2

Molecular Weight

518.7 g/mol

IUPAC Name

N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26N4O3S2/c1-17-11-13-19(14-12-17)31-26(33)24-20-8-4-6-10-22(20)36-25(24)29-27(31)35-16-23(32)30-28-15-18-7-3-5-9-21(18)34-2/h3,5,7,9,11-15H,4,6,8,10,16H2,1-2H3,(H,30,32)/b28-15-

InChI Key

HYUDGYDKQPYKRW-MBTHVWNTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=CC=C4OC)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=CC=C4OC)SC5=C3CCCC5

Origin of Product

United States

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